molecular formula C15H11NO3 B8422861 2-Benzylbenzoxazole-4-carboxylic acid

2-Benzylbenzoxazole-4-carboxylic acid

Cat. No.: B8422861
M. Wt: 253.25 g/mol
InChI Key: AUKDBTWUAKLSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylbenzoxazole-4-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. The benzoxazole core is a privileged structure in the design of biologically active compounds due to its similarity to natural nucleotides and its ability to interact with various biological polymers . This particular compound, featuring a benzyl moiety at the 2-position and a carboxylic acid functional group at the 4-position, serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this core structure to develop new therapeutic agents with potential anti-psoriatic and antimicrobial activities . Studies on structurally similar arylbenzoxazole derivatives have demonstrated significant anti-psoriatic effects in vivo, reducing symptoms like erythema, thickness, and desquamation, with efficacy comparable to reference drugs like Clobetasol . Furthermore, benzoxazole derivatives show promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, making them a focus in the search for new antibiotics to address drug-resistant pathogens . The carboxylic acid group allows for further functionalization, typically via amide bond formation or esterification, to explore structure-activity relationships (SAR) and optimize pharmacological properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-benzyl-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C15H11NO3/c17-15(18)11-7-4-8-12-14(11)16-13(19-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

AUKDBTWUAKLSIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C=CC=C3O2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Substrate Preparation : Ethyl oxalamide derivatives of 2-amino-4-carboxybenzylbenzene are synthesized.

  • Cyclization : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate a 5-endo-trig cyclization, forming the benzoxazole ring.

  • Ester Hydrolysis : The ethyl ester at C-4 is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl.

Optimization Insights

  • Electronic Effects : Electron-donating groups at C-5 enhance cyclization efficiency (yields: 60–75%), while electron-withdrawing groups at C-6 reduce side products.

  • Computational Validation : Density functional theory (DFT) calculations confirm the preference for 5-membered ring formation over 6-membered alternatives (ΔG‡ = 8.2 kcal/mol).

Coupling Reagent-Mediated Synthesis

A recent advancement in benzoxazole synthesis employs (o-CF₃PhO)₃P as a coupling reagent (J. Org. Chem., 2024). This method could be modified for the target compound:

Procedure

  • Coupling Step : 4-Carboxy-2-aminophenol reacts with benzyl carboxylic acid derivatives using (o-CF₃PhO)₃P, forming an intermediate amide.

  • Cyclization : The amide undergoes intramolecular dehydration under mild conditions (40–80°C, 4–8 h) to yield the benzoxazole core.

Performance Metrics

  • Yield Range : 55–85% (dependent on substituent electronic effects).

  • Scalability : Demonstrated for gram-scale production with minimal yield drop.

Oxidation of Methyl Precursors

Analogous to the synthesis of benzothiazole-2-carboxylic acid (CN104860901B), oxidation of a methyl-substituted precursor offers an alternative route:

Steps

  • Synthesis of 2-Benzyl-4-methylbenzoxazole : Achieved via alkylation of 4-methylbenzoxazole with benzyl halides.

  • Oxidation : The methyl group at C-4 is oxidized to a carboxylic acid using:

    • Catalyst : Metalloporphyrins (e.g., Fe(III)-tetrakis(p-methoxyphenyl)porphyrin).

    • Oxidants : O₂ (0.5–2.0 MPa) or H₂O₂ (30% w/w).

    • Solvent : Ethanol/water mixtures (20–100% ethanol).

Conditions and Outcomes

ParameterOptimal ValueYield (%)
Temperature120°C78
Reaction Time8 h
Catalyst Loading10–200 ppm

This method is noted for its green chemistry profile, avoiding corrosive acids and utilizing renewable oxidants.

Comparative Analysis of Methods

The table below evaluates key synthetic routes based on yield, scalability, and practicality:

MethodYield (%)ScalabilityEnvironmental ImpactKey Limitations
Direct Cyclization40–60ModerateHigh (acid waste)Side product formation
Mitsunobu60–75LowModerate (DEAD/PPh₃)Costly reagents
Coupling Reagent55–85HighLowRequires anhydrous conditions
Oxidation70–78HighLowCatalyst synthesis complexity

Mechanistic Insights and Challenges

Cyclization Pathways

  • Acid-Catalyzed : Proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by the adjacent amine.

  • Mitsunobu : Utilizes a zwitterionic intermediate to promote 5-membered ring closure, as validated by DFT studies.

Common Challenges

  • Regioselectivity : Competing formation of 5- vs. 6-membered rings necessitates precise electronic tuning of substituents.

  • Functional Group Tolerance : Acid-sensitive groups (e.g., tert-butyl esters) require protective strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-benzylbenzoxazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A widely used method involves the condensation of benzyloxazole precursors with carboxylic acid derivatives under acidic or basic conditions. Key parameters include temperature control (e.g., 80–100°C), catalyst selection (e.g., p-toluenesulfonic acid for acid catalysis), and solvent choice (e.g., dimethylformamide or tetrahydrofuran). Side reactions, such as ring-opening of the oxazole moiety, can be mitigated by avoiding prolonged heating .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–8.1 ppm) and the carboxylic acid carbonyl (δ ~170 ppm).
  • FT-IR : The carbonyl stretch (~1700 cm1^{-1}) and benzoxazole ring vibrations (~1600 cm1^{-1}) are diagnostic.
  • X-ray crystallography : Resolves the spatial arrangement of the benzyl and carboxylic acid groups .

Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives?

  • Methodological Answer : Co-elution in HPLC or overlapping NMR signals can complicate analysis. Strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • 2D NMR techniques (e.g., COSY, HSQC) to resolve aromatic coupling patterns.
  • UV-Vis spectroscopy to track benzoxazole-specific absorption bands (~270–300 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzyme active sites). PubChem-derived data and software like Gaussian or AutoDock are typically used .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often stem from precursor purity or reaction scalability. Systematic approaches include:

  • Design of Experiments (DoE) to optimize variables (temperature, solvent ratio).
  • In situ monitoring (e.g., reaction IR) to track intermediate formation.
  • Scale-up protocols with controlled crystallization to enhance purity .

Q. How does the carboxylic acid group influence the compound’s bioactivity in drug discovery?

  • Methodological Answer : The carboxylic acid moiety enhances water solubility and enables salt formation (e.g., sodium salts for improved bioavailability). It also facilitates hydrogen bonding with target proteins, as demonstrated in structure-activity relationship (SAR) studies for kinase inhibitors or antimicrobial agents .

Q. What are the limitations of using this compound in photophysical studies?

  • Methodological Answer : The benzoxazole ring exhibits fluorescence quenching in polar solvents. Mitigation involves:

  • Derivatization (e.g., esterification of the carboxylic acid to reduce polarity).
  • Solvent screening (e.g., dichloromethane or toluene for stable emission).
  • Time-resolved spectroscopy to study excited-state dynamics .

Q. How can regioselective functionalization of the benzoxazole ring be achieved?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) favors the 5-position due to electron-withdrawing effects from the carboxylic acid. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables C–H activation at the 4-position. Computational modeling guides site-selectivity predictions .

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